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Compound of Interest

Compound Name: Golvatinib

cat. No.: B1684476

An In-depth Technical Guide to the Discovery and Development of E7050 (Golvatinib)

Introduction

E7050, also known as Golvatinib, is a novel, orally active, small-molecule tyrosine kinase
inhibitor (TKI) developed by Eisai Co., Ltd.[1]. It was designed to dually target two key
pathways implicated in tumor progression, invasion, metastasis, and angiogenesis: the c-Met
(hepatocyte growth factor receptor) and the vascular endothelial growth factor receptor 2
(VEGFR-2) signaling pathways[1][2]. Dysregulation of the HGF/c-Met pathway and the
activation of the VEGF/VEGFR-2 pathway are common in various human cancers, making
them attractive targets for therapeutic intervention[1][3]. This guide provides a detailed history
of the discovery and development of E7050, from its preclinical validation to its investigation in
clinical trials.

Preclinical Discovery and Development

The preclinical development of E7050 focused on validating its dual inhibitory activity and
assessing its anti-tumor efficacy in both in vitro and in vivo models.

In Vitro Activity

Initial in vitro studies demonstrated that E7050 potently and selectively inhibits the
phosphorylation of both c-Met and VEGFR-2[1]. The compound was tested against a panel of
tumor cell lines and endothelial cells to determine its inhibitory concentrations.

Data Presentation: In Vitro Inhibitory Activity of E7050
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Target/Cell Line Assay Type IC50 (nM) Notes
Kinase MKN45 is a gastric
c-Met Autophosphorylation 14 cancer cell line with c-
(MKNA45 cells) Met amplification.
Kinase Human Umbilical Vein
VEGFR-2 Autophosphorylation 16 Endothelial Cells
(HUVECS) stimulated with VEGF.
o c-Met amplified gastric
MKN45 Cell Growth Inhibition 37 )
cancer cell line.
o c-Met amplified lung
EBC-1 Cell Growth Inhibition 6.2 _
cancer cell line.
o c-Met amplified gastric
Hs746T Cell Growth Inhibition 23 )
cancer cell line.
o c-Met amplified gastric
SNU-5 Cell Growth Inhibition 24 )
cancer cell line.
o Potently inhibits HGF-
Cell Growth Inhibition ) )
HUVEC ) - stimulated endothelial
(HGF-stimulated)
cell growth.
Potently inhibits
Cell Growth Inhibition VEGF-stimulated
HUVEC -

(VEGF-stimulated)

endothelial cell
growth.

Data sourced from Cancer Science (2010)[2].

Experimental Protocols: In Vitro Assays

» Kinase Phosphorylation Assay:

o Cell Culture: MKN45 cells (for c-Met) or Human Umbilical Vein Endothelial Cells
(HUVECS, for VEGFR-2) were cultured in appropriate media.
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o Stimulation: HUVECs were stimulated with VEGF to induce VEGFR-2 phosphorylation.
MKN45 cells exhibit constitutive c-Met phosphorylation due to gene amplification[2].

o Treatment: Cells were treated with varying concentrations of E7050.

o Lysis and Protein Quantification: Cells were lysed, and total protein concentration was
determined.

o Western Blot Analysis: Equal amounts of protein were separated by SDS-PAGE,
transferred to a membrane, and probed with antibodies specific for phosphorylated c-Met
or VEGFR-2 and total c-Met or VEGFR-2.

o Data Analysis: The intensity of the phosphorylated protein bands was quantified and
normalized to the total protein. The IC50 value was calculated as the concentration of
E7050 that inhibited phosphorylation by 50%.

o Cell Growth Inhibition Assay:

o Cell Seeding: Tumor cells (MKN45, EBC-1, Hs746T, SNU-5) or HUVECs were seeded in
96-well plates.

o Treatment: After cell attachment, the medium was replaced with fresh medium containing
various concentrations of E7050. For HUVECs, HGF or VEGF was added to stimulate
growth[1].

o Incubation: Cells were incubated for a defined period (e.g., 72 hours).

o Viability Assessment: Cell viability was measured using a standard method, such as the
MTT or WST assay.

o Data Analysis: The absorbance was measured, and the percentage of cell growth
inhibition was calculated relative to untreated control cells. The IC50 value was
determined as the drug concentration causing 50% growth inhibition.

In Vivo Efficacy

E7050 demonstrated significant anti-tumor activity in mouse xenograft models. The studies
showed that oral administration of E7050 led to the inhibition of c-Met and VEGFR-2
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phosphorylation within the tumors, resulting in strong inhibition of tumor growth and
angiogenesis[1].

In xenograft models using tumor cell lines with c-Met amplification (like Hs746T), high doses of
E7050 (50-200 mg/kg) induced tumor regression and, in some cases, complete tumor
disappearance[1][2]. Furthermore, in a peritoneal dissemination model, E7050 not only exerted
an antitumor effect on the peritoneal tumors but also significantly prolonged the lifespan of the
treated mice[1].

Experimental Protocols: In Vivo Xenograft Studies

o Cell Implantation: Nude mice were subcutaneously injected with human tumor cells (e.qg.,
Hs746T)[2].

e Tumor Growth: Tumors were allowed to grow to a palpable size.

e Treatment Administration: Mice were randomized into vehicle control and E7050 treatment
groups. E7050 was administered orally, once daily, at specified doses (e.g., 50, 100, 200

mg/kg)[1].

e Tumor Measurement: Tumor volume was measured regularly (e.g., twice weekly) using
calipers.

e Pharmacodynamic Analysis: At the end of the study, tumors were excised to analyze the
phosphorylation status of c-Met and VEGFR-2 via Western blot or immunohistochemistry[4].
Angiogenesis was assessed by measuring microvessel density using CD31 staining[4][5].

o Data Analysis: Tumor growth inhibition was calculated by comparing the tumor volumes in
the treated groups to the control group. Statistical analysis was performed to determine
significance.

Mechanism of Action and Signhaling Pathways

E7050 exerts its anti-tumor effects by simultaneously blocking the HGF/c-Met and
VEGF/VEGFR-2 signaling cascades.
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e c-Met Pathway Inhibition: Upon binding of its ligand, HGF, the c-Met receptor dimerizes and
autophosphorylates, activating downstream pathways like PI3K/Akt, MAPK, and Src[6][7].
These pathways promote cell proliferation, survival, and invasion[6]. E7050 inhibits the initial
phosphorylation of c-Met, thereby blocking these downstream signals[6][7].

o VEGFR-2 Pathway Inhibition: VEGF binding to VEGFR-2 on endothelial cells is a critical
step in angiogenesis[4]. This binding leads to VEGFR-2 phosphorylation and the activation of
downstream effectors including PLCy1, FAK, Src, Akt, JNK, and p38 MAPK, which
collectively mediate endothelial cell proliferation, migration, and tube formation[4][8]. E7050
inhibits VEGF-induced VEGFR-2 phosphorylation, thus suppressing angiogenesis[4][8].

Mandatory Visualizations
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Caption: E7050 inhibits HGF-induced c-Met receptor phosphorylation.
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Caption: E7050 blocks VEGF-stimulated VEGFR-2 downstream signaling.

Clinical Development

E7050 has been evaluated in several clinical trials to determine its safety, tolerability,
pharmacokinetics (PK), and anti-tumor activity in humans.

Phase | Studies

 NCT00869895: A Phase | dose-finding study in patients with advanced solid tumors aimed to
determine the maximum tolerated dose (MTD) of E7050[3][9]. The study involved escalating
dose cohorts to define the safety and pharmacokinetic profile of the drug|3].
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o NCTO01428141: This Phase | study in Japan evaluated E7050 in subjects with solid tumors,
with an expansion cohort specifically for gastric cancer[10]. The study started with a dose of
400 mg once-daily and aimed to confirm the tolerable dose, assess safety, PK,
pharmacodynamics (PD), and preliminary anti-tumor activity[10].

Phase Ib/ll Studies

e NCTO01332266: An open-label, randomized Phase b/l study evaluated E7050 in
combination with cetuximab versus cetuximab alone in patients with platinum-resistant
squamous cell carcinoma of the head and neck (SCCHN)[11]. The Phase Ib portion was a
safety run-in with ascending doses of E7050 (200, 300, or 400 mg once daily) in combination
with cetuximab, followed by a randomized Phase Il portion to assess efficacy[11].

Experimental Protocols: Phase | Clinical Trial Design

Patient Population: Patients with histologically confirmed advanced or metastatic solid

tumors who have progressed after standard therapies[3][9][10].

o Study Design: Dose-escalation design (e.g., 3+3 design). Cohorts of 3-6 patients receive
escalating doses of E7050[3].

o Primary Objectives: To determine the MTD and identify dose-limiting toxicities (DLTs)[10].

e Secondary Objectives: To characterize the safety profile, evaluate the pharmacokinetic
profile of E7050, and assess preliminary anti-tumor activity using criteria like RECIST
(Response Evaluation Criteria in Solid Tumors)[3].

e Assessments:

o Safety: Monitored through adverse event reporting, physical examinations, vital signs, and
laboratory tests[3].

o Pharmacokinetics: Blood samples are collected at various time points after drug
administration to determine parameters like Cmax (maximum concentration), Tmax (time
to Cmax), and AUC (area under the curve)[3].

o Efficacy: Tumor assessments via CT or MRI scans are performed at baseline and at
regular intervals (e.g., every 8 weeks)[3].
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Conclusion

E7050 (Golvatinib) is a rationally designed dual inhibitor of c-Met and VEGFR-2. Preclinical
studies robustly demonstrated its potent in vitro and in vivo activity against tumor cell growth
and angiogenesis by effectively blocking these two critical signaling pathways[1][2]. Clinical
trials have been conducted to translate these preclinical findings into a viable cancer therapy,
aiming to establish a safe and effective dose for patients with various advanced solid tumors[3]
[10][11]. The development of E7050 represents a targeted approach to cancer treatment by
simultaneously addressing tumor cell proliferation and the tumor-supporting microenvironment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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